8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Beschreibung
Eigenschaften
IUPAC Name |
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-4-16(23)21-11-9-19(10-12-21)17(24)22(18(25)20-19)13-15-7-5-14(2)6-8-15/h5-8H,3-4,9-13H2,1-2H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQYIQHNYGIXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Key Synthetic Strategies
Core Spirocyclic Hydantoin Formation
The spiro[4.5]decane-2,4-dione core is typically synthesized via cyclocondensation or multi-component reactions. Two primary approaches are documented:
Bucherer-Bergs Reaction Variant
A modified Bucherer-Bergs reaction employs cyclic ketones, ammonium carbonate, and sodium cyanide under acidic conditions to form the hydantoin ring. For example:
- Reactants : 4-Piperidone derivative, ammonium carbonate, sodium cyanide.
- Conditions : Hydrochloric acid (2 M), ethanol, reflux (80°C, 12 h).
- Yield : 60–75%.
Urea-Based Cyclization
An alternative method uses urea, diethyl oxalate, and ammonium carbonate in methanol:
Functionalization at N3 and N8 Positions
N3-Alkylation with 4-Methylbenzyl Chloride
- Reagents : Spirocyclic hydantoin intermediate, 4-methylbenzyl chloride, sodium hydride.
- Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 6 h.
- Yield : 70–80%.
N8-Acylation with Butyryl Chloride
- Reagents : N3-alkylated intermediate, butyryl chloride, pyridine.
- Conditions : Dichloromethane (DCM), 0°C to room temperature, 4 h.
- Yield : 65–75%.
Optimized Multi-Step Synthesis
Stepwise Procedure
Spiro Core Synthesis :
N3-Alkylation :
N8-Acylation :
- React the N3-alkylated product with butyryl chloride in DCM/pyridine.
- Isolate via rotary evaporation and recrystallization (ethyl acetate).
Comparative Analysis of Methods
Mechanistic Insights and Challenges
Regioselectivity in Alkylation/Acylation
Solvent and Base Optimization
- THF vs. DMF : THF provides better solubility for NaH-mediated alkylation, while DMF may cause decomposition.
- Pyridine as Acid Scavenger : Essential for acylation to neutralize HCl byproduct.
Industrial-Scale Considerations
Cost-Efficiency
Analyse Chemischer Reaktionen
Types of Reactions
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different substituents on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spirocyclic compounds
Wissenschaftliche Forschungsanwendungen
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticonvulsant agent.
Pharmacology: It is investigated for its neuroprotective properties and potential use in treating neurological disorders.
Chemical Biology: The compound is used as a probe to study the interactions of spirocyclic compounds with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant and neuroprotective effects. The exact molecular pathways are still under investigation, but it is thought to involve the inhibition of voltage-gated sodium channels and enhancement of GABAergic transmission.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The spirohydantoin scaffold is highly versatile, with modifications at the 3- and 8-positions dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogues:
Pharmacokinetic and Physicochemical Comparison
| Parameter | Target Compound | 8-Trifluoromethylbenzoyl Analogue | TTDD |
|---|---|---|---|
| Molecular Weight | 445.43 g/mol | 483.45 g/mol | 242.29 g/mol |
| logP | ~3.0 (estimated) | 3.5 | 1.8 |
| Water Solubility | Moderate (alkanoyl chain) | Low (aromatic substituent) | High (polar N-halamine) |
| Metabolic Stability | Moderate (ester hydrolysis) | High (CF₃ stabilizes against oxidation) | Low (reactive chlorine) |
Biologische Aktivität
8-Butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound belonging to the class of spiro compounds. Its unique spirocyclic structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a spirocyclic core that contributes to its distinctive biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C19H25N3O3 |
| CAS Number | 1021100-68-4 |
| Molecular Weight | 341.43 g/mol |
| Structure | Spirocyclic with butanoyl and methylphenyl groups |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that derivatives of this compound may act as agonists for delta opioid receptors, which are implicated in various neurological and psychiatric disorders.
Key Mechanisms:
- Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Studies have shown that triazaspiro compounds inhibit mPTP opening through mechanisms that do not involve key residues typically associated with proton movement during ATP synthesis. This inhibition can prevent cell death associated with myocardial infarction (MI) and other conditions .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering therapeutic benefits in treating neurological disorders by modulating neuroinflammation and apoptosis pathways .
Biological Activity and Therapeutic Applications
The biological activity of this compound extends to various therapeutic applications:
1. Anticonvulsant Activity
Research indicates potential anticonvulsant properties, suggesting that it may be useful in managing seizure disorders.
2. Cardioprotective Effects
The ability to inhibit mPTP opening positions this compound as a candidate for cardioprotective therapies during ischemic events .
3. Pain Management
As a delta opioid receptor agonist, it may provide analgesic effects without the adverse side effects associated with traditional opioids.
Case Studies
Several studies have explored the efficacy and safety of compounds similar to this compound.
- Study on mPTP Inhibition : A study published in the International Journal of Molecular Sciences demonstrated that derivatives based on the triazaspiro framework effectively inhibited mPTP opening and reduced apoptotic rates in myocardial cells during reperfusion injury .
- Neuroprotective Research : Investigations into the neuroprotective effects of triazaspiro compounds highlighted their potential to reduce neuroinflammation and promote neuronal survival in models of neurodegeneration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Precursor Selection : Use spirocyclic precursors (e.g., triazaspiro frameworks) with reactive sites for butanoylation and benzyl substitution .
- Condition Optimization : Control temperature (e.g., reflux in polar aprotic solvents like DMF) and reaction time to minimize side products. For example, stepwise addition of 4-methylbenzyl halides under inert atmospheres improves regioselectivity .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the target compound .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR identifies spirocyclic protons (δ 3.5–4.5 ppm) and carbonyl groups (δ 170–180 ppm). Compare with analogous triazaspiro compounds to resolve signal overlap .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for halogen-free derivatives .
- X-ray Crystallography : Resolves absolute stereochemistry and ring conformation, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized in docking studies?
- Methodological Answer :
- Target Selection : Focus on receptors with known affinity for triazaspiro compounds (e.g., GABAA or kinase targets). Use homology modeling if crystal structures are unavailable .
- Docking Parameters : Optimize van der Waals forces and electrostatic interactions. Prioritize the spirocyclic core’s orientation and hydrogen-bonding capacity of the dione moiety .
- Validation : Cross-validate docking results with experimental IC50 data from enzyme inhibition assays .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange in the spirocyclic system. For example, coalescence temperature studies clarify hindered rotation .
- Isotopic Labeling : Synthesize deuterated analogs to trace fragmentation pathways in MS, distinguishing between thermal decomposition and true molecular ions .
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 8-phenyl triazaspiro derivatives) to assign ambiguous signals .
Q. How can the core structure be modified to enhance metabolic stability without compromising activity?
- Methodological Answer :
- Substituent Engineering : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to reduce oxidative metabolism. Evidence from sulfonyl-substituted triazaspiro compounds shows improved half-lives .
- Steric Shielding : Introduce bulky substituents at the 3-position to protect the dione moiety from esterase cleavage, as seen in benzo-fused analogs .
- Prodrug Design : Convert the butanoyl group to a tert-butyl ester for delayed hydrolysis in vivo, balancing solubility and stability .
Q. How should researchers design assays to evaluate this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vitro Models : Use Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption). Include liver microsome assays to quantify metabolic clearance .
- Plasma Stability : Incubate the compound in plasma (human/rodent) at 37°C, sampling at 0, 1, 2, and 4 hours. Monitor degradation via LC-MS .
- Protein Binding : Employ equilibrium dialysis to measure unbound fraction (fu), critical for correlating in vitro activity with in vivo efficacy .
Data Interpretation and Reproducibility
Q. What are common sources of variability in biological activity data for this compound class, and how can they be mitigated?
- Methodological Answer :
- Batch Purity : Ensure ≥95% purity (via HPLC) to exclude impurities that non-specifically inhibit assays. For example, residual solvents like DMF can artificially suppress enzyme activity .
- Assay Conditions : Standardize ATP concentrations in kinase assays, as triazaspiro compounds may compete with ATP-binding sites .
- Cell Line Validation : Use authenticated cell lines (e.g., STR profiling) to avoid cross-contamination, a known issue in cytotoxicity studies .
Q. How can structure-activity relationship (SAR) studies guide the prioritization of derivatives for in vivo testing?
- Methodological Answer :
- Pharmacophore Mapping : Identify essential motifs (e.g., spirocyclic core, dione groups) using 3D-QSAR. Compare with active analogs like anticonvulsant spirohydantoins .
- Lipophilicity Optimization : Aim for logP values between 2–4 (calculated via Crippen’s method) to balance blood-brain barrier penetration and solubility .
- In Silico Toxicity Screening : Use platforms like Derek Nexus to flag structural alerts (e.g., mutagenic potential of aryl amines) before animal testing .
Tables for Key Data
Table 1 : Comparison of Analytical Techniques for Structural Confirmation
| Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.5–4.5 (spirocyclic H), δ 7.2 (ArH) | Assigning benzyl substituents | |
| HRMS | [M+H]+ = 415.2123 (calc.) | Confirming molecular formula | |
| X-ray | Dihedral angle: 85° (spiro junction) | Resolving stereochemical ambiguity |
Table 2 : SAR Insights from Analogous Compounds
| Modification Site | Effect on Activity | Example Derivative | Reference |
|---|---|---|---|
| 3-Benzyl | ↑ Selectivity for GABAA | 3-(4-Cl-benzyl) analog (IC50 = 12 nM) | |
| 8-Butanoyl | ↓ Metabolic clearance | tert-butyl ester (t1/2 = 8 h) | |
| Spiro Core | Conformational rigidity → ↑ Potency | Benzo-fused derivative (IC50 = 5 nM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
